Cas no 1548899-50-8 (Citreaglycon A)

シトレアグリコンA(Citreaglycon A)は、天然由来の生理活性化合物であり、特に抗炎症作用と抗酸化作用に優れた特性を示します。この化合物は、柑橘類に含まれる二次代謝産物の一種で、その構造はグリコシド様式を有し、生体適合性が高いことが特徴です。研究においては、細胞内の酸化ストレス軽減や炎症性サイトカインの抑制効果が確認されており、医薬品や化粧品成分としての応用が期待されています。また、その安定性と低毒性プロファイルから、安全性の面でも優れています。

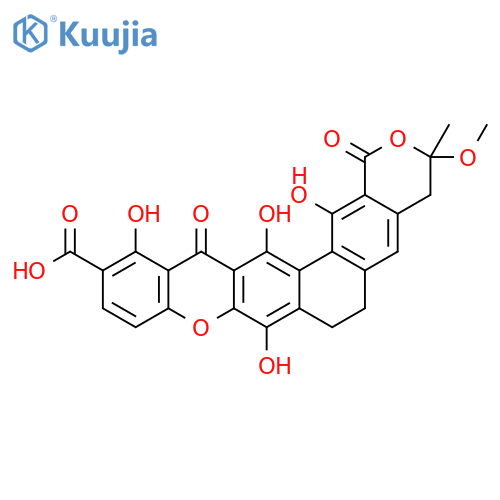

Citreaglycon A structure

商品名:Citreaglycon A

CAS番号:1548899-50-8

MF:C27H20O11

メガワット:520.441108703613

CID:5578945

Citreaglycon A 化学的及び物理的性質

名前と識別子

-

- Citreaglycon A

-

- インチ: 1S/C27H20O11/c1-27(36-2)8-10-7-9-3-4-11-16(14(9)21(30)15(10)26(35)38-27)22(31)18-23(32)17-13(37-24(18)20(11)29)6-5-12(19(17)28)25(33)34/h5-7,28-31H,3-4,8H2,1-2H3,(H,33,34)

- InChIKey: SGMVNYNOSSVWEJ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC(C(O)=O)=C2O)OC2=C1C(O)=C1C3=C(C=C4CC(OC)(C)OC(=O)C4=C3O)CCC1=C2O

Citreaglycon A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C596350-10mg |

Citreaglycon A |

1548899-50-8 | 10mg |

$1642.00 | 2023-05-18 | ||

| TRC | C596350-1mg |

Citreaglycon A |

1548899-50-8 | 1mg |

$207.00 | 2023-05-18 |

Citreaglycon A 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

1548899-50-8 (Citreaglycon A) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 68551-17-7(Isoalkanes, C10-13)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量